alpha-Linolenoyl Ethanolamide-d4

Vue d'ensemble

Description

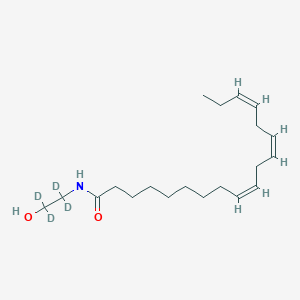

Éthanolamide d’acide α-linolénique-d4 : est un endocannabinoïde qui contient de l’acide α-linolénique à la place de la fraction arachidonate que l’on trouve dans l’anandamide (AEA). Sa formule chimique est C20H35NO2, et sa masse moléculaire est de 325,5 g/mol . Ce composé joue un rôle dans divers processus physiologiques, bien que ses fonctions spécifiques soient encore en cours d’élucidation.

Applications De Recherche Scientifique

Neurobiology: α-Linolenoyl Ethanolamide-d4 is detected in porcine brain tissue, suggesting a potential role in neurotransmission.

Endocannabinoid System: Like other endocannabinoids, it likely interacts with cannabinoid receptors (CB1 and CB2) and modulates physiological processes such as pain perception, inflammation, and appetite regulation.

Metabolism and Inflammation: Research is ongoing to understand its impact on lipid metabolism and inflammatory pathways.

Mécanisme D'action

Le mécanisme exact par lequel l’éthanolamide d’acide α-linolénique-d4 exerce ses effets n’est pas entièrement caractérisé. il implique probablement la liaison aux récepteurs cannabinoïdes et influence les voies de signalisation en aval.

Analyse Biochimique

Biochemical Properties

Alpha-Linolenoyl Ethanolamide-d4 plays a significant role in biochemical reactions, particularly in the endocannabinoid system. It interacts with cannabinoid receptors, such as CB1 and CB2, which are G-protein-coupled receptors involved in various physiological processes . The interaction between this compound and these receptors can modulate neurotransmitter release, influencing pain perception, appetite, and mood. Additionally, this compound may interact with enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it can modulate synaptic transmission by influencing the release of neurotransmitters. This compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by activating transcription factors like CREB, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with cannabinoid receptors and enzymes. By binding to CB1 and CB2 receptors, it can activate or inhibit downstream signaling pathways, resulting in various physiological effects . Additionally, this compound can inhibit FAAH, leading to increased levels of endocannabinoids and prolonged signaling . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, with a shelf life of at least two years . Its stability may decrease under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired physiological response without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes like FAAH and monoacylglycerol lipase (MAGL), which are involved in the degradation of endocannabinoids . These interactions can affect metabolic flux and alter the levels of metabolites, influencing cellular function and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and may bind to intracellular proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence the compound’s stability, interactions with other biomolecules, and overall cellular effects .

Analyse Des Réactions Chimiques

L’éthanolamide d’acide α-linolénique-d4 peut subir diverses réactions, notamment l’oxydation, la réduction et la substitution. les réactifs et les conditions spécifiques restent rares. Les chercheurs l’utilisent généralement comme étalon analytique plutôt que d’explorer sa réactivité.

4. Applications de la recherche scientifique

Neurobiologie : l’éthanolamide d’acide α-linolénique-d4 est détecté dans les tissus cérébraux porcins, ce qui suggère un rôle potentiel dans la neurotransmission.

Système endocannabinoïde : Comme les autres endocannabinoïdes, il interagit probablement avec les récepteurs cannabinoïdes (CB1 et CB2) et module les processus physiologiques tels que la perception de la douleur, l’inflammation et la régulation de l’appétit.

Métabolisme et inflammation : La recherche est en cours pour comprendre son impact sur le métabolisme lipidique et les voies inflammatoires.

Comparaison Avec Des Composés Similaires

Bien que l’éthanolamide d’acide α-linolénique-d4 soit unique en raison de son marquage au deutérium, il partage des similitudes avec d’autres endocannabinoïdes comme l’anandamide (AEA) et le 2-arachidonoylglycérol (2-AG). Ces composés contribuent collectivement aux fonctions régulatrices du système endocannabinoïde.

Méthodes De Préparation

La synthèse de l’éthanolamide d’acide α-linolénique-d4 implique l’incorporation d’acide α-linolénique marqué au deutérium dans le squelette de l’éthanolamine. Il sert d’étalon interne pour quantifier l’éthanolamide d’acide α-linolénique à l’aide de la spectrométrie de masse GC ou LC . Malheureusement, les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature.

Activité Biologique

Alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) is a deuterated analog of alpha-linolenoyl ethanolamide, a member of the N-acylethanolamine family, which has garnered attention for its potential biological activities, particularly in relation to the endocannabinoid system. This article explores the biological activity of ALEA-d4, highlighting its mechanism of action, effects on physiological processes, and relevant research findings.

Overview of N-Acylethanolamines

N-acylethanolamines (NAEs) are bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain modulation, and appetite regulation. They exert their effects primarily through cannabinoid receptors (CB1 and CB2), although some NAEs also interact with other receptors such as peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.

Endocannabinoid System Interaction

ALEA-d4 is believed to influence the endocannabinoid system by modulating the activity of cannabinoid receptors. Research indicates that NAEs can enhance the effects of endocannabinoids like anandamide (AEA) through an "entourage effect," where they modify receptor activation without directly binding to the receptors themselves .

Inflammatory Response Modulation

Studies have shown that alpha-linolenoyl ethanolamide can inhibit pro-inflammatory pathways. For instance, it reduces lipopolysaccharide (LPS)-induced inflammation by suppressing NF-κB signaling pathways . This anti-inflammatory property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Effects on Appetite and Satiety

Research has demonstrated that ALEA-d4 influences satiety-related biomarkers. A study examining various N-acylethanolamines found that ALEA-d4 levels correlate with changes in appetite regulation . The findings suggest that ALEA-d4 may play a role in signaling satiety, potentially providing a target for obesity management strategies.

In Vivo Studies

A significant investigation into dietary impacts on NAE levels revealed that supplementation with omega-3 fatty acids increased the concentration of n-3 derived NAEs, including ALEA-d4, in various tissues under both normal and inflammatory conditions. This suggests that dietary sources rich in alpha-linolenic acid may enhance the biological activity of ALEA-d4 by increasing its availability in the body .

Case Studies

-

Dietary Influence on NAE Levels

A study involving C57BL/6 mice assessed how dietary fish oil influenced NAE levels during inflammatory states. Results indicated that fish oil supplementation significantly elevated n-3 NAEs, including ALEA-d4, suggesting a protective role against inflammation . -

Human Clinical Trials

Clinical studies assessing the impact of Mediterranean diets rich in omega-3 fatty acids showed alterations in endocannabinoid profiles over three years. Participants exhibited improved insulin sensitivity and reduced body weight, correlating with increased levels of NAEs such as ALEA-d4 .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-BBVLJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.